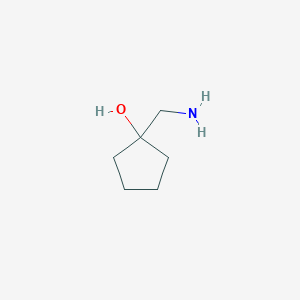
1-(Aminomethyl)cyclopentanol
Vue d'ensemble
Description
1-(Aminomethyl)cyclopentanol is a compound that is structurally related to various active pharmaceutical ingredients and intermediates. It is characterized by the presence of an amino group attached to a cyclopentanol ring. This structure is a key feature in several compounds with significant biological activities, such as glycosidase inhibitors, S1P1 receptor agonists, and potential treatments for lysosomal storage diseases .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, the synthesis of amino(hydroxymethyl)cyclopentanetriols, which are closely related to this compound, starts from D-galactose and involves the formation of isoxazolidines via intermediate nitrones . Another example is the scalable synthesis of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, which is an intermediate for S1P1 receptor agonists, achieved with high enantiomeric and diastereomeric excess . Additionally, enantiomerically pure 1-amino-3-(hydroxymethyl)cyclopentanes have been synthesized from L-aspartic acid, demonstrating the potential for deriving such structures from natural amino acids .
Molecular Structure Analysis
The molecular structure of this compound and its derivatives is crucial for their biological activity. The stereochemistry of the cyclopentane ring and the position of the amino and hydroxymethyl groups play a significant role in determining the compound's interaction with biological targets. For example, the synthesis of enantioselective cyclopentanedicarboxylic amino acids involves sequential aldol-based carbon-carbon bond-forming reactions, highlighting the importance of precise stereochemical control in the synthesis of these molecules .
Chemical Reactions Analysis
Compounds containing the this compound moiety can undergo various chemical reactions. These reactions are often used to further modify the structure to enhance biological activity or to introduce additional functional groups. For instance, the Dieckmann cyclization has been used to synthesize carbocyclic nucleoside precursors starting from α-amino acids . The Mannich reaction is another example, used to synthesize aminomethoxy derivatives of 1-ethylthiopentane, demonstrating the versatility of aminomethyl-containing compounds in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. These properties include solubility, stability, and reactivity, which are essential for the compound's suitability as a pharmaceutical intermediate. For example, the synthesis of S1P1 receptor agonists requires intermediates with high enantiomeric and diastereomeric excess, indicating the importance of purity and stereochemical integrity for the desired biological activity .
Applications De Recherche Scientifique
1. Inhibition of β-Glucosidases
(1R,2S,3S,4R,5R)-4-Amino-5-(hydroxymethyl)cyclopentane-1,2,3-triol, a compound similar to 1-(Aminomethyl)cyclopentanol, has been shown to inhibit β-glucosidases from Caldocellum saccharolyticum and almonds. This inhibition suggests potential applications in targeting specific enzymes for therapeutic or biochemical research purposes (Boss, Leroy, Blaser, & Reymond, 2000).
2. Enantioselective Reduction of Aryl Alkyl Ketones
Chiral amino alcohols, including those based on the cyclopentanol structure, have been used in the enantioselective reduction of prochiral aryl alkyl ketones. This process is significant in the synthesis of secondary alcohols with high enantiomeric excess, a critical aspect in the development of chiral drugs and molecules (Reiners & Martens, 1997).
3. Synthesis of Carbocyclic Nucleosides
Compounds structurally similar to this compound have been utilized in the synthesis of new carbocyclic nucleosides. These nucleosides have potential biological activities, indicating their utility in the development of novel therapeutic agents (Agrofoglio, Condom, Guedj, Challand, & Selway, 1994).
4. Pharmacological Chaperones for GM1-Gangliosidosis
N-Functionalized amino(hydroxymethyl)cyclopentanetriols have been identified as potent inhibitors of β-d-galactosidases and can act as pharmacological chaperones for GM1-gangliosidosis-associated lysosomal acid β-galactosidase. This represents a new structural type of pharmacological chaperones for treating lysosomal storage diseases (Schalli et al., 2017).
5. Stereochemistry and Solution Equilibria Studies
Gabapentin, a derivative of 1-(Aminomethyl)cycloheaxaneacetic acid, has been studied for its solid-state conformations and solution equilibria. This research provides insights into the stereochemistry of such compounds and their potential interactions with biological systems (Ananda et al., 2003).
Safety and Hazards
1-(Aminomethyl)cyclopentanol is a flammable liquid and vapor . It is harmful if swallowed and fatal in contact with skin . It causes serious eye irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust, fume, gas, mist, vapors, or spray .
Propriétés
IUPAC Name |
1-(aminomethyl)cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-5-6(8)3-1-2-4-6/h8H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEALJKFIUQDJAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30516528 | |
| Record name | 1-(Aminomethyl)cyclopentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30516528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
45511-81-7 | |
| Record name | 1-(Aminomethyl)cyclopentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30516528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(aminomethyl)cyclopentan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




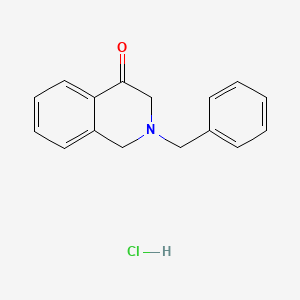


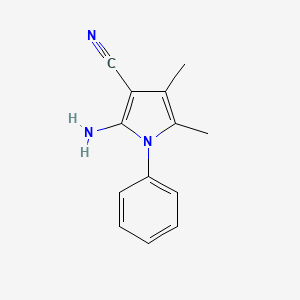
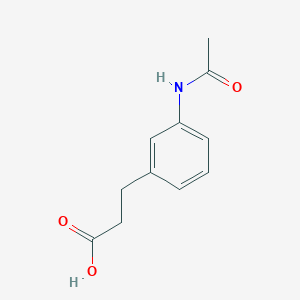


![Thieno[2,3-c]pyridin-4-ol](/img/structure/B1282128.png)
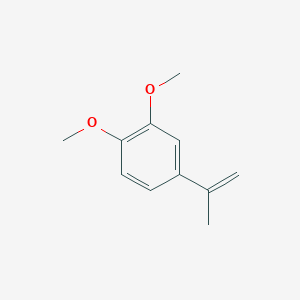

![6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione](/img/structure/B1282134.png)
![tert-Butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamate](/img/structure/B1282135.png)
